molecular formula C10H13AsN2O5 B14740197 (3,4-diacetamidophenyl)arsonic acid CAS No. 5462-63-5

(3,4-diacetamidophenyl)arsonic acid

Katalognummer: B14740197
CAS-Nummer: 5462-63-5
Molekulargewicht: 316.14 g/mol
InChI-Schlüssel: WMAZXTUAPVGYPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,4-diacetamidophenyl)arsonic acid is an organoarsenic compound characterized by the presence of an arsonic acid group attached to a phenyl ring substituted with two acetamido groups at the 3 and 4 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-diacetamidophenyl)arsonic acid typically involves the reaction of 3,4-diaminophenylarsenic acid with acetic anhydride under controlled conditions. The reaction proceeds through the acetylation of the amino groups, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-diacetamidophenyl)arsonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH .

Major Products Formed

The major products formed from these reactions include various arsonic acid derivatives, arsenic trioxide, and substituted phenyl compounds.

Wissenschaftliche Forschungsanwendungen

(3,4-diacetamidophenyl)arsonic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (3,4-diacetamidophenyl)arsonic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to proteins and enzymes, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (3,4-diacetamidophenyl)arsonic acid include:

Uniqueness

This compound is unique due to the presence of two acetamido groups on the phenyl ring, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

5462-63-5

Molekularformel

C10H13AsN2O5

Molekulargewicht

316.14 g/mol

IUPAC-Name

(3,4-diacetamidophenyl)arsonic acid

InChI

InChI=1S/C10H13AsN2O5/c1-6(14)12-9-4-3-8(11(16,17)18)5-10(9)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15)(H2,16,17,18)

InChI-Schlüssel

WMAZXTUAPVGYPL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C=C(C=C1)[As](=O)(O)O)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.